molecular formula C11H16OS B12645512 2-iso-Butoxyphenyl methyl sulfide

2-iso-Butoxyphenyl methyl sulfide

Katalognummer: B12645512
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: KQERVGQUXSOGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS It is a type of sulfide, which is characterized by a sulfur atom bonded to two organic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 2-iso-butoxyphenol with a suitable methylating agent in the presence of a sulfur source. One common method is the reaction of 2-iso-butoxyphenol with methyl iodide and sodium sulfide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based ionic liquids.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfur atom. The compound can undergo oxidation to form reactive intermediates such as sulfoxides, which can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl phenyl sulfide: Similar structure but lacks the iso-butoxy group.

    Thioanisole: Contains a methoxy group instead of an iso-butoxy group.

    Diphenyl sulfide: Contains two phenyl groups instead of a phenyl and an iso-butoxy group.

Uniqueness

2-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H16OS

Molekulargewicht

196.31 g/mol

IUPAC-Name

1-(2-methylpropoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C11H16OS/c1-9(2)8-12-10-6-4-5-7-11(10)13-3/h4-7,9H,8H2,1-3H3

InChI-Schlüssel

KQERVGQUXSOGQO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC=CC=C1SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.